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Compound of Interest

Compound Name: d-Glaucine-d6

Cat. No.: B1162086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
d-Glaucine-d6 is the deuterated form of d-Glaucine, an aporphine alkaloid naturally found in

various plant species, most notably Glaucium flavum (yellow horn poppy). As a stable isotope-

labeled compound, d-Glaucine-d6 serves as an invaluable tool in pharmacokinetic and

metabolic studies, acting as an internal standard for the quantification of d-Glaucine in

biological matrices. Its use allows for greater accuracy and precision in analytical

methodologies such as mass spectrometry. This guide provides a comprehensive overview of

the chemical properties, proposed synthesis, analytical methodologies, and known

pharmacological context of d-Glaucine-d6.

Chemical and Physical Properties
The fundamental chemical and physical properties of d-Glaucine-d6 are summarized in the

table below. These properties are essential for its handling, storage, and application in a

laboratory setting.
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Property Value Reference

Chemical Name

(S)-5,6,6a,7-Tetrahydro-

1,2,9,10-tetramethoxy-6-

methyl-4H-

dibenzo[de,g]quinoline-d6

[1][2]

Molecular Formula C₂₁H₁₉D₆NO₄ [1]

Molecular Weight 361.46 g/mol [1]

CAS Number Not widely available

Appearance Typically a powder [3]

Purity ≥98% (commercially available) [3]

Solubility
Soluble in Chloroform,

Dichloromethane, and DMSO
[3]

Storage Conditions
2-8°C, protected from air and

light
[3]

Synthesis and Isotopic Labeling
While specific, detailed protocols for the commercial synthesis of d-Glaucine-d6 are

proprietary, a plausible synthetic route involves the introduction of deuterium atoms at the

methoxy groups of a precursor molecule. A general conceptual workflow for the synthesis of

deuterated alkaloids is presented below.
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Conceptual Synthesis Workflow for d-Glaucine-d6
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Caption: Conceptual workflow for the synthesis of d-Glaucine-d6.

Experimental Protocol: Proposed Synthesis of d-Glaucine-d6

This protocol is a generalized procedure based on common methods for deuteromethylation in

alkaloid synthesis.

Precursor Preparation: Start with a suitable precursor of d-Glaucine that has free hydroxyl

groups at the positions to be deuteromethylated.

Reaction Setup: Dissolve the precursor in an appropriate aprotic solvent (e.g., anhydrous

DMF or THF) under an inert atmosphere (e.g., argon or nitrogen).
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Deuteromethylation: Add a strong base (e.g., sodium hydride) to deprotonate the hydroxyl

groups. Subsequently, add a deuterated methylating agent, such as deuterated methyl iodide

(CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), to the reaction mixture.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is

consumed.

Quenching and Extraction: Quench the reaction by the slow addition of water or a saturated

aqueous solution of ammonium chloride. Extract the crude d-Glaucine-d6 into an organic

solvent like ethyl acetate or dichloromethane.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. Purify the crude product using column

chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in

dichloromethane) to obtain pure d-Glaucine-d6.

Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H

NMR, ¹³C NMR, and high-resolution mass spectrometry.

Analytical Methodologies
Accurate analysis of d-Glaucine-d6 is crucial for its use as an internal standard. The following

are detailed protocols for its analysis using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis of d-Glaucine-d6

This method is adapted from established procedures for the analysis of d-Glaucine.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better

peak shape and MS compatibility).
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Flow Rate: 1.0 mL/min.

Detection: UV detection at 280 nm and 305 nm.[4]

Injection Volume: 10 µL.

Sample Preparation: Dissolve a known amount of d-Glaucine-d6 in the mobile phase or a

compatible solvent.

HPLC Analysis Workflow

Sample Preparation
(Dissolve in mobile phase)

HPLC Injection

C18 Reverse-Phase Separation

UV Detection
(280 nm, 305 nm)

Data Analysis
(Chromatogram)
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Caption: General workflow for the HPLC analysis of d-Glaucine-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis of d-Glaucine-d6
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Acquire standard proton NMR spectra. The signals corresponding to the methoxy

protons in the non-deuterated glaucine will be absent or significantly reduced.

¹³C NMR: Acquire standard carbon-13 NMR spectra. The carbon signals of the deuterated

methoxy groups will appear as multiplets due to C-D coupling.

²H NMR: Deuterium NMR can be used to confirm the positions of isotopic labeling.

Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry Analysis of d-Glaucine-d6

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization -

ESI).

Ionization Mode: Positive ion mode is typically used for aporphine alkaloids.

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak

([M+H]⁺) at approximately m/z 362.5.

Tandem MS (MS/MS): Perform fragmentation analysis to confirm the structure. The

fragmentation pattern will be similar to that of unlabeled glaucine, but fragments containing

the deuterated methoxy groups will show a corresponding mass shift.

Pharmacological Context and Signaling Pathways
d-Glaucine-d6 is expected to have the same pharmacological profile as its non-deuterated

counterpart, d-Glaucine. The primary mechanisms of action for glaucine are the inhibition of

phosphodiesterase 4 (PDE4) and the blockade of L-type calcium channels.[5] These actions

lead to its observed bronchodilator and anti-inflammatory effects.

PDE4 Inhibition Signaling Pathway
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Glaucine acts as an inhibitor of PDE4, an enzyme that degrades cyclic adenosine

monophosphate (cAMP). By inhibiting PDE4, glaucine increases intracellular cAMP levels,

leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various

downstream targets, resulting in smooth muscle relaxation and reduced inflammation.
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Glaucine as a PDE4 Inhibitor
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Glaucine as a Calcium Channel Blocker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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